![molecular formula C21H22N4O3S3 B2842870 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 442556-85-6](/img/structure/B2842870.png)
4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C21H25N3O4S2 . It has a molecular weight of 447.6 g/mol . The compound has a complex structure with several functional groups, including a sulfamoyl group and a thiazolo-benzothiazol group .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string, which provides a textual representation of the compound’s structure, is InChI=1S/C21H25N3O4S2/c1-5-6-13-23 (2)30 (26,27)17-10-7-15 (8-11-17)20 (25)22-21-24 (3)18-12-9-16 (28-4)14-19 (18)29-21/h7-12,14H,5-6,13H2,1-4H3
. The compound’s canonical SMILES string, another representation of its structure, is CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C
.
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a topological polar surface area of 113 Ų, indicating the size of its polar surface . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are both 447.12864863 g/mol . The compound has a complexity of 729 .
科学的研究の応用
Anticancer Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide, although not directly mentioned, is closely related to various sulfamoyl and benzamide derivatives studied for their anticancer properties. For instance, indapamide derivatives were investigated for their pro-apoptotic activity on melanoma cell lines, with certain compounds demonstrating significant growth inhibition and anticancer activity, in addition to inhibiting human carbonic anhydrase isoforms relevant to cancer physiology (Yılmaz et al., 2015). This suggests potential research applications in exploring anticancer activities of similar compounds.
Carbonic Anhydrase Inhibition
Research has extensively explored the inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isoforms, which play crucial roles in various physiological and pathological processes, including cancer. Libraries of sulphonamides were designed to assess their selectivity and potency towards different carbonic anhydrase isoforms, underscoring the therapeutic potential of these compounds in treating diseases associated with aberrant carbonic anhydrase activity (Distinto et al., 2019). Such studies pave the way for utilizing 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide in related applications.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of benzamide and sulfonamide derivatives have been a subject of investigation, offering potential for the development of new therapeutic agents. Compounds with benzothiazole and sulphonamide motifs have demonstrated significant antibacterial, antifungal, and antimycobacterial activity, highlighting their utility in addressing resistant microbial strains (Bhusari et al., 2008). This area of research could be relevant for exploring the antimicrobial potentials of 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide.
特性
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S3/c1-4-5-12-25(3)31(27,28)15-8-6-14(7-9-15)20(26)24-21-23-17-11-10-16-18(19(17)30-21)29-13(2)22-16/h6-11H,4-5,12H2,1-3H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCUWOLQKEXAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。